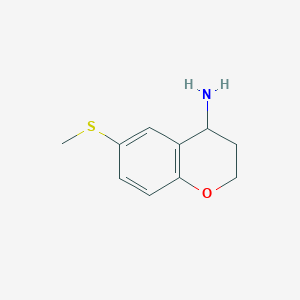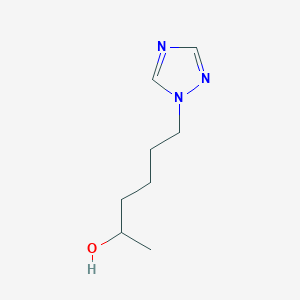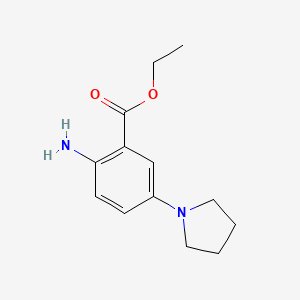
6-(Methylthio)chroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)chroman-4-amine is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of a methylthio group at the 6th position and an amine group at the 4th position makes this compound unique. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)chroman-4-amine can be achieved through several methods. One common approach involves the cyclization of substituted phenols with appropriate reagents. For instance, the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid can yield chroman derivatives . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and reaction media to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Methylthio)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine and methylthio groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the chroman ring or the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution at the amine group can introduce alkyl or acyl groups .
Applications De Recherche Scientifique
6-(Methylthio)chroman-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Methylthio)chroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives have been shown to inhibit enzymes such as sirtuins, which are involved in aging-related diseases . The compound’s ability to modulate enzyme activity and interact with cellular pathways makes it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methylthio and amine groups but shares the chroman skeleton.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the chroman ring.
Flavanone: A flavonoid with a similar structure but different functional groups.
Uniqueness: 6-(Methylthio)chroman-4-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C10H13NOS |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NOS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 |
Clé InChI |
OXMCIJLVHODKSN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)OCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)



![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)

![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)




